
3,5-Dinitropyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitropyridine-4-carbonitrile: is a chemical compound with the molecular formula C6H2N4O4 and a molecular weight of 194.10 g/mol . It is a useful research chemical, often utilized as a building block in various chemical syntheses. The compound is characterized by the presence of two nitro groups at the 3 and 5 positions of the pyridine ring and a cyano group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitropyridine-4-carbonitrile typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Further nitration of 3-nitropyridine can produce 3,5-dinitropyridine . The nitration process can be optimized by using trifluoroacetic anhydride as a solvent, which enhances the yield of nitropyridine derivatives .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Safety measures are crucial due to the handling of reactive nitrating agents and the potential for hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitropyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst or other reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 3,5-diaminopyridine-4-carbonitrile.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,5-Dinitropyridine-4-carbonitrile is used as a building block in the synthesis of complex heterocyclic compounds. It is involved in cycloaddition reactions to form polycyclic systems, which are valuable in the development of new materials and pharmaceuticals .
Biology and Medicine: The compound’s derivatives have shown potential in biological applications, including antimicrobial and anticancer activities. The nitro groups can be modified to enhance biological activity and target specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and polymers. Its reactivity makes it a versatile intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 3,5-Dinitropyridine-4-carbonitrile involves its ability to undergo nucleophilic substitution and reduction reactions. The nitro groups can be reduced to amino groups, which can then interact with biological targets such as enzymes and receptors. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
3-Nitropyridine: Lacks the second nitro group and cyano group, making it less reactive.
4-Cyanopyridine: Lacks the nitro groups, resulting in different chemical properties and reactivity.
3,5-Dinitropyridine: Similar structure but without the cyano group, affecting its reactivity and applications.
Uniqueness: 3,5-Dinitropyridine-4-carbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
98138-12-6 |
|---|---|
Molecular Formula |
C6H2N4O4 |
Molecular Weight |
194.10 g/mol |
IUPAC Name |
3,5-dinitropyridine-4-carbonitrile |
InChI |
InChI=1S/C6H2N4O4/c7-1-4-5(9(11)12)2-8-3-6(4)10(13)14/h2-3H |
InChI Key |
FWJDXUPUORMCPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)[N+](=O)[O-])C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-[3-(2-pyridyl)phenyl]acetic Acid](/img/structure/B15125359.png)
![14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol](/img/structure/B15125365.png)
![4-Hydroxy-8-sulfanylidene-3a,4,5,6,7,8a-hexahydrocyclohepta[c]oxathiol-3-one](/img/structure/B15125379.png)
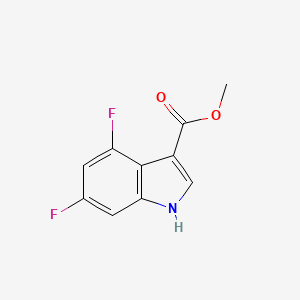
![sodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;chromium(3+);hydron](/img/structure/B15125390.png)
![tert-butyl N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]carbamate](/img/structure/B15125398.png)
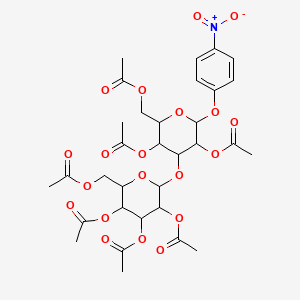
![3,4,5-trihydroxy-6-[4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B15125440.png)
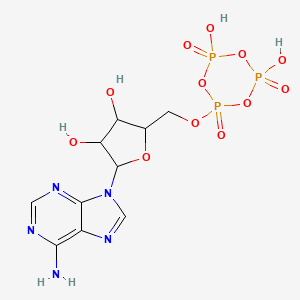
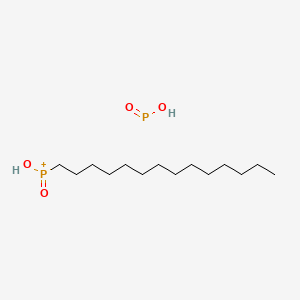
![Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel-](/img/structure/B15125460.png)
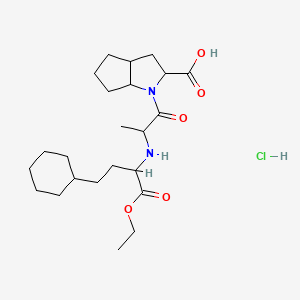

![(5Z,11alpha,13E,15S)-11,15-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9-oxo-prosta-5,13-dien-1-oic Acid](/img/structure/B15125472.png)
